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molecular formula C10H10ClNO4 B8540848 2-(4-Chloro-3-nitrophenyl)-2-methylpropanoic acid

2-(4-Chloro-3-nitrophenyl)-2-methylpropanoic acid

Cat. No. B8540848
M. Wt: 243.64 g/mol
InChI Key: ACKABRICAWAUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05719317

Procedure details

The procedure is similar to that described in Example 1, but starting with 6.3 g of 2-(4-chloro-3-nitrophenyl) -2-methylpropionic acid, 7.62 ml of triethylamine, 0.6 g of 5% palladium-on-charcoal and 1.46 ml of formic acid in 100 ml of acetonitrile. 5.0 g of 2-(3-nitrophenyl)-2-methylpropionic acid are thus obtained in the form of an orange oil [NMR spectrum (DMSO-d6, 200 MHz): 1.57 (s, 6H); 7.65 (t, J=7 Hz, 1H); 7.9 (d, J=7 Hz, 1H); 8.13 (d, J=7 Hz, 1H); 8.15 (s, 1H); 12.5 (broad s, acidic OH)].
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
7.62 mL
Type
reactant
Reaction Step Two
Quantity
1.46 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0.6 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:13])([CH3:12])[C:9]([OH:11])=[O:10])=[CH:4][C:3]=1[N+:14]([O-:16])=[O:15].C(N(CC)CC)C.C(O)=O>C(#N)C.[Pd]>[N+:14]([C:3]1[CH:4]=[C:5]([C:8]([CH3:13])([CH3:12])[C:9]([OH:11])=[O:10])[CH:6]=[CH:7][CH:2]=1)([O-:16])=[O:15]

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C(C(=O)O)(C)C)[N+](=O)[O-]
Step Two
Name
Quantity
7.62 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.46 mL
Type
reactant
Smiles
C(=O)O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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